2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an imidazo[1,2-a]benzimidazole core, which is known for its biological activity, and a trifluoromethoxyphenyl group, which enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]benzimidazole core. This can be achieved through the cyclization of o-phenylenediamine with glyoxal under acidic conditions. The resulting intermediate is then reacted with 3-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes such as cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide
- 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Uniqueness
The presence of the trifluoromethoxy group in 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide enhances its chemical stability and reactivity compared to similar compounds. This unique feature makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H13F3N4O3 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C18H13F3N4O3/c19-18(20,21)28-11-5-3-4-10(8-11)22-15(26)9-14-16(27)24-17-23-12-6-1-2-7-13(12)25(14)17/h1-8,14H,9H2,(H,22,26)(H,23,24,27) |
InChI Key |
SYPUAFMRNPUKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(C(=O)N3)CC(=O)NC4=CC(=CC=C4)OC(F)(F)F |
Origin of Product |
United States |
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